molecular formula C19H21NO4S B4173861 benzyl 1-[(4-methylphenyl)sulfonyl]prolinate

benzyl 1-[(4-methylphenyl)sulfonyl]prolinate

Cat. No. B4173861
M. Wt: 359.4 g/mol
InChI Key: XTDQCAVAQMLTEJ-UHFFFAOYSA-N
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Description

Benzyl 1-[(4-methylphenyl)sulfonyl]prolinate, also known as BMSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMSP is a chiral molecule that belongs to the class of sulfonyl-containing amino acid derivatives. It has been synthesized using different methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively.

Scientific Research Applications

Benzyl 1-[(4-methylphenyl)sulfonyl]prolinate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and catalysis. In medicinal chemistry, benzyl 1-[(4-methylphenyl)sulfonyl]prolinate has been shown to have potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation. In organic synthesis, benzyl 1-[(4-methylphenyl)sulfonyl]prolinate has been used as a chiral auxiliary in the synthesis of various compounds. In catalysis, benzyl 1-[(4-methylphenyl)sulfonyl]prolinate has been used as a ligand in asymmetric catalysis reactions.

Mechanism of Action

The mechanism of action of benzyl 1-[(4-methylphenyl)sulfonyl]prolinate is not well understood, but it is believed to involve the interaction of the sulfonyl group with the target molecule. The sulfonyl group is known to be a strong electron-withdrawing group, which can affect the reactivity and selectivity of the molecule. benzyl 1-[(4-methylphenyl)sulfonyl]prolinate has been shown to have high enantioselectivity in various reactions, which suggests that its mechanism of action involves chiral recognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzyl 1-[(4-methylphenyl)sulfonyl]prolinate have been studied in vitro and in vivo. In vitro studies have shown that benzyl 1-[(4-methylphenyl)sulfonyl]prolinate can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that benzyl 1-[(4-methylphenyl)sulfonyl]prolinate can reduce the severity of inflammation in animal models. benzyl 1-[(4-methylphenyl)sulfonyl]prolinate has also been shown to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

Benzyl 1-[(4-methylphenyl)sulfonyl]prolinate has several advantages for lab experiments, including its high enantioselectivity, low toxicity, and ease of synthesis. However, there are also some limitations to its use, including its high cost and limited availability. benzyl 1-[(4-methylphenyl)sulfonyl]prolinate is also sensitive to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for research on benzyl 1-[(4-methylphenyl)sulfonyl]prolinate, including its further development as a therapeutic agent for the treatment of cancer and inflammation. benzyl 1-[(4-methylphenyl)sulfonyl]prolinate can also be used as a chiral auxiliary in the synthesis of various compounds, which can lead to the development of new drugs and materials. Further studies on the mechanism of action of benzyl 1-[(4-methylphenyl)sulfonyl]prolinate can also provide insights into the design of new chiral molecules with improved properties.

properties

IUPAC Name

benzyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-15-9-11-17(12-10-15)25(22,23)20-13-5-8-18(20)19(21)24-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDQCAVAQMLTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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